molecular formula C15H16N2O4S B2970469 1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(thiophen-2-yl)propyl]urea CAS No. 1351658-86-0

1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(thiophen-2-yl)propyl]urea

Cat. No.: B2970469
CAS No.: 1351658-86-0
M. Wt: 320.36
InChI Key: ISLLLQHNKHTATP-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 1,3-benzodioxole moiety linked via a urea bridge to a 2-hydroxy-2-(thiophen-2-yl)propyl group. The hydroxyl group on the propyl chain likely influences solubility and hydrogen-bonding capacity. This structure is unique among urea derivatives due to the combination of benzodioxole, thiophene, and hydroxyl functionalities .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-15(19,13-3-2-6-22-13)8-16-14(18)17-10-4-5-11-12(7-10)21-9-20-11/h2-7,19H,8-9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLLLQHNKHTATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(thiophen-2-yl)propyl]urea is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a thiophenyl group through a hydroxypropyl urea framework. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it significantly reduced cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis induction
PC-37.5Cell cycle arrest at G0/G1 phase

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . In particular, it exhibited significant activity against both Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects . In vitro assays revealed that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory pathways.
  • Receptor Modulation : It might interact with various cellular receptors, altering signaling pathways that lead to apoptosis or reduced inflammation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Study on Anticancer Activity

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against several cancer types. The results indicated that treatment with the compound led to significant tumor regression in xenograft models of breast cancer.

Research on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy against resistant bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics in the face of rising resistance.

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea Derivatives with Benzodioxole and Thiophene Moieties

Compound CM874113 : 3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(thiophen-2-yl)urea
  • Structural Differences: Replaces the target compound’s 2-hydroxypropyl chain with a pyrrolidinone-methyl group.
  • Implications: The pyrrolidinone introduces a rigid, planar structure that may reduce conformational flexibility compared to the hydroxyl-bearing propyl chain in the target compound. This could affect binding kinetics or solubility .
Compound 7a–7d () : Thiophene-linked benzoyl ureas
  • Example: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea
  • Key Differences: These compounds feature tetrahydrobenzo[b]thiophene cores and benzoyl substituents instead of benzodioxole. The absence of a hydroxyl group and the presence of cyano/hydrazone groups suggest distinct electronic and steric profiles .

Thiophene-Containing Ureas ()

  • Example: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Comparison: Shares a thiophene and hydroxyl group but lacks the benzodioxole and urea bridge. The methylamino group may confer different pharmacokinetic properties, such as enhanced basicity .

Structural and Functional Analysis

Key Structural Features Influencing Activity

Feature Target Compound CM874113 Compound 7a ()
Aromatic Core 1,3-Benzodioxole 1,3-Benzodioxole + pyrrolidinone Tetrahydrobenzo[b]thiophene
Linker 2-Hydroxypropyl Pyrrolidinone-methyl Benzoyl hydrazone
Electron-Rich Group Thiophene Thiophene Thiophene + cyano
Polar Groups Hydroxyl, urea Urea, ketone Hydrazone, cyano

Hypothesized Pharmacological Implications

Solubility: The hydroxyl group in the target compound may improve aqueous solubility compared to CM874113’s pyrrolidinone or 7a’s hydrazone.

Binding Affinity : The benzodioxole-thiophene combination in the target compound and CM874113 could enhance π-π stacking in hydrophobic pockets, whereas 7a’s tetrahydrobenzo[b]thiophene might favor flat binding surfaces.

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